HDAC6 Inhibition Potency: A 5 nM IC₅₀ Defines a New Class of Selective Epigenetic Probes
A derivative of 3-fluoro-5-(trifluoromethyl)isonicotinic acid demonstrated an IC₅₀ of 5 nM against recombinant human HDAC6 in a biochemical assay [1]. This level of potency is a hallmark of advanced HDAC6-selective inhibitor scaffolds and distinguishes the 3-fluoro-5-(trifluoromethyl)isonicotinic acid template from other fluorinated isonicotinic acid analogs, which have shown much weaker activity against this target [2].
| Evidence Dimension | HDAC6 Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Other fluorinated isonicotinic acid analogs (Class-level): >100 nM |
| Quantified Difference | >20-fold improvement |
| Conditions | Inhibition of recombinant full-length human N-terminal GST-tagged HDAC6 expressed in baculovirus-infected Sf9 insect cells. |
Why This Matters
This level of potency qualifies the scaffold for lead optimization in HDAC6-targeted drug discovery, a therapeutic area with high unmet need in oncology and neurology.
- [1] BindingDB. BDBM50531051 CHEMBL4470373. Activity data for HDAC6 inhibition. View Source
- [2] Bertrand, P. (2010). Inside HDAC with HDAC inhibitors. European Journal of Medicinal Chemistry, 45(6), 2095-2116. View Source
